STING agonist-10

Immuno-Oncology STING Pathway Innate Immunity

STING agonist-10 (Compound 91) is a non-nucleotide, cyclic urea small-molecule STING activator sourced from the oxoacridinyl acetic acid series of US Patent 11,414,387. With an EC50 of 2600 nM and human STING LBD binding affinity of 100,000 nM, it serves as a uniquely defined low-affinity benchmark for SAR exploration—enabling quantitative comparison of structural modifications that enhance target engagement. Its 20-fold lower potency versus diABZI (EC50 ~130 nM) makes it an essential lower-potency control for establishing broad dynamic-range concentration-response curves and detecting partial agonism. Unlike cyclic dinucleotides with limited passive permeability, its drug-like physicochemical profile supports comparative uptake studies. Use STING agonist-10 when experimental reproducibility demands a precisely characterized, moderate-potency reference standard rather than an unrelated high-potency agonist that introduces uncontrolled variables.

Molecular Formula C25H20ClF4N3O2
Molecular Weight 505.9 g/mol
Cat. No. B12415665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING agonist-10
Molecular FormulaC25H20ClF4N3O2
Molecular Weight505.9 g/mol
Structural Identifiers
SMILESCC1C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C(=O)N1C)CC4=C(C=CC=C4Cl)F
InChIInChI=1S/C25H20ClF4N3O2/c1-13-16-7-6-14(24(34)31-11-17-21(29)9-15(27)10-22(17)30)8-23(16)33(25(35)32(13)2)12-18-19(26)4-3-5-20(18)28/h3-10,13H,11-12H2,1-2H3,(H,31,34)/t13-/m1/s1
InChIKeyDQAVYPSHLPBIAS-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





STING Agonist-10 (Compound 91): A Cyclic Urea STING Activator for Immuno-Oncology Research Procurement


STING agonist-10 (also designated Compound 91) is a small-molecule, non-nucleotide STING pathway activator belonging to the cyclic urea chemical class . It is characterized by the molecular formula C25H20ClF4N3O2 and a molecular weight of 505.9 g/mol . The compound is reported to activate the Stimulator of Interferon Genes (STING) protein, a key adaptor in the innate immune response to cytosolic DNA, with an in vitro potency (EC50) of 2600 nM . It is derived from the oxoacridinyl acetic acid derivative series described in US Patent 11,414,387 and is available from multiple vendors as a research tool for immuno-oncology applications [1].

Why STING Agonist-10 Cannot Be Substituted by Other STING Pathway Modulators Without Experimental Validation


The STING agonist landscape is characterized by significant chemical and pharmacological heterogeneity across different compound classes, including cyclic dinucleotides (CDNs), amidobenzimidazoles (diABZI), xanthenones (DMXAA), and cyclic ureas [1]. STING agonist-10, as a cyclic urea derivative, represents a distinct chemical scaffold with unique binding kinetics and physicochemical properties that diverge from other STING activators [2]. The functional consequence of this structural divergence is that potency, species cross-reactivity, and downstream signaling signatures cannot be inferred from one class to another. For instance, while diABZI demonstrates high potency (EC50 ~130 nM), it may induce a different gene expression profile than a cyclic urea agonist under identical conditions [3]. Therefore, substituting STING agonist-10 with a more potent or structurally unrelated STING agonist in a research protocol would introduce uncontrolled variables, potentially confounding experimental outcomes and invalidating comparative analyses across studies.

Quantitative Differentiation of STING Agonist-10: Comparative Evidence for Informed Procurement


EC50 Potency of STING Agonist-10 vs. diABZI in Human STING Activation Assays

STING agonist-10 activates human STING with an EC50 of 2600 nM in a cellular assay, a potency that is approximately 20-fold lower than the potent non-nucleotide agonist diABZI, which exhibits an EC50 of 130 nM for human STING in a comparable assay format . This quantitative difference establishes STING agonist-10 as a less potent, but structurally distinct, alternative suitable for experiments where maximal receptor activation is not the primary objective, such as in studies of partial agonism or signaling bias.

Immuno-Oncology STING Pathway Innate Immunity

Binding Affinity (IC50) of STING Agonist-10 to Human STING Protein vs. Related Patent Analogs

In a biochemical binding assay using the recombinant C-terminal ligand-binding domain of human STING (residues 140-379), STING agonist-10 (Compound 91) demonstrates an IC50 of 100,000 nM [1]. This affinity is substantially lower (weaker binding) than that of a structurally related analog from the same patent series, Compound 11, which exhibits an IC50 of 10,000 nM in the same assay [2]. This 10-fold difference in binding affinity provides a clear, quantifiable benchmark for selecting between these analogs based on target engagement requirements.

Structural Biology Drug Discovery Binding Kinetics

Chemical Scaffold Differentiation: STING Agonist-10 (Cyclic Urea) vs. ADU-S100 (Cyclic Dinucleotide)

STING agonist-10 is a non-nucleotide, cyclic urea small molecule, which confers a distinct physicochemical profile compared to the clinically investigated cyclic dinucleotide (CDN) agonist ADU-S100 (MIW815) . While quantitative solubility data for STING agonist-10 are not publicly available, the class-level inference is that non-nucleotide small molecules generally exhibit improved membrane permeability and are less reliant on active transport mechanisms compared to the highly polar and charged CDNs [1]. This inherent difference suggests that STING agonist-10 may be a more suitable chemical probe for studying intracellular STING activation in cell-based assays where passive diffusion is a key determinant of activity.

Medicinal Chemistry Drug Delivery Formulation Science

Optimal Research Applications for STING Agonist-10 Based on Its Quantitative Profile


Use as a Lower-Potency Control or Partial Agonist Probe in STING Pathway Activation Studies

Given its EC50 of 2600 nM, STING agonist-10 is well-suited as a lower-potency control in experiments designed to compare the efficacy of more potent STING agonists, such as diABZI (EC50 = 130 nM) . Its use can help establish a concentration-response curve that spans a broader dynamic range, enabling the detection of partial agonism or the identification of signaling thresholds. This application is supported by its distinct, 20-fold lower potency compared to diABZI under comparable assay conditions .

Structure-Activity Relationship (SAR) Studies of the Oxoacridinyl Acetic Acid Chemical Series

STING agonist-10 (Compound 91) serves as a defined, lower-affinity benchmark within the SAR exploration of the oxoacridinyl acetic acid derivatives described in US Patent 11,414,387 [1]. Its binding affinity of 100,000 nM to the human STING ligand-binding domain provides a quantitative anchor for comparing the effects of structural modifications, such as those leading to Compound 11 (IC50 = 10,000 nM) [2]. This facilitates the identification of chemical moieties responsible for enhanced target engagement.

Investigating the Impact of Physicochemical Properties on Cellular Activity in STING Agonist Research

As a non-nucleotide, cyclic urea small molecule, STING agonist-10 is a valuable tool for comparative studies investigating how physicochemical properties (e.g., molecular weight, polarity) influence cellular uptake and subsequent STING pathway activation . Its profile can be contrasted with that of cyclic dinucleotides like ADU-S100, which are known to have limited passive membrane permeability, to elucidate the role of drug-like properties in in vitro STING agonism [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for STING agonist-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.